molecular formula C9H14N2OS B6523028 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine CAS No. 1439378-23-0

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine

Cat. No.: B6523028
CAS No.: 1439378-23-0
M. Wt: 198.29 g/mol
InChI Key: QWHWJRGEQCBGPC-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the morpholine ring is a six-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine typically involves the reaction of 4,5-dimethylthiazole with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another morpholine derivative with different substituents on the thiazole ring.

    2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents, leading to varied biological activities.

Uniqueness

4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholine is unique due to its specific combination of a thiazole ring with a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-8(2)13-9(10-7)11-3-5-12-6-4-11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHWJRGEQCBGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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